molecular formula C15H16O3 B1681774 Suberosin CAS No. 581-31-7

Suberosin

Cat. No.: B1681774
CAS No.: 581-31-7
M. Wt: 244.28 g/mol
InChI Key: RSZDAYHEZSRVHS-UHFFFAOYSA-N
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Description

Suberosin is a member of the class of coumarins in which the coumarin ring is substituted at positions 6 and 7 by a 3-methylbut-2-en-1-yl group and a methoxy group, respectively. A natural product found in Citropsis articulata. It has a role as a plant metabolite and an anticoagulant. It is a member of coumarins and an aromatic ether. It is functionally related to a 7-demethylthis compound.
This compound is a natural product found in Zanthoxylum ovalifolium, Semenovia dasycarpa, and other organisms with data available.

Mechanism of Action

Target of Action

Suberosin, a prenylated coumarin, primarily targets the transcription factors NF-AT and NF-κB . These transcription factors play a crucial role in the regulation of genes that control immune responses, making them significant in the context of inflammation and immunity .

Mode of Action

This compound interacts with its targets, the transcription factors NF-AT and NF-κB, to suppress the proliferation of human peripheral blood mononuclear cells (PBMC) stimulated by phytohemagglutinin (PHA) . This interaction results in the arrest of cell cycle progression from the G1 transition to the S phase .

Biochemical Pathways

This compound modulates several biochemical pathways, including the ACSL4-LPCAT3 and PI3K-AKT signaling pathways . The modulation of these pathways helps inhibit ferroptosis, a form of regulated cell death . Additionally, it downregulates the mRNA expressions of LOX, ACSL4, LPCAT3, promotes GPX4 activity, and upregulates mRNA levels of AKT/PI3K/GSK3β .

Result of Action

The action of this compound results in the inhibition of ferroptosis and the mitigation of cardiomyopathy in diabetic rats . It reduces MDA levels in heart tissue and serum iron concentration (biomarkers of ferroptosis), and helps retain the normal histoarchitecture of cardiomyocytes in diabetic rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when this compound is allowed to stand in chloroform at room temperature with access to atmospheric oxygen, photooxidation occurs . .

Biochemical Analysis

Biochemical Properties

Suberosin is a lipid-phenolic biopolyester . It contains a variety of C16–C24 chain-length aliphatics, such as ω-hydroxy fatty acids, α,ω-dicarboxylic fatty acids, and primary fatty alcohols . It also contains high amounts of glycerol and phenolics, especially ferulic acid . The suberin polymer, which this compound is a part of, interacts with various enzymes including β-ketoacyl-CoA synthases, fatty acyl reductases, long-chain acyl-CoA synthetases, cytochrome P450 monooxygenases, glycerol 3-phosphate acyltransferases, and phenolic acyltransferases .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to suppress the proliferation of human peripheral blood mononuclear cells . It also inhibits the expression of interleukin-2 (IL-2), interferon-g (IFN-g), and cyclins D3 .

Molecular Mechanism

This compound’s molecular mechanism of action involves its interaction with various biomolecules. For instance, it has been found to inhibit the DNA binding activity and nuclear translocation of transcription factors NF-AT and NF-kB . It also decreases the rise in intracellular Ca2+ concentration in cells stimulated with phytohemagglutinin .

Dosage Effects in Animal Models

In animal models, specifically diabetic Sprague Dawley rats, this compound has been shown to have significant effects. Co-administration of this compound with thiazolidinedione mitigates thiazolidinedione-induced cardiomyopathy in these rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. Phase I metabolism, especially hydroxylation, was found to provide a predominant metabolic pathway of this compound in human liver microsomes .

Subcellular Localization

Subcellular localization studies have shown that the core reactions of the suberin biosynthetic pathway, which includes this compound, are membrane localized and occur at the endoplasmic reticulum .

Properties

IUPAC Name

7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZDAYHEZSRVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206820
Record name Suberosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-31-7
Record name Suberosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suberosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suberosin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Suberosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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